6,8-Dimethoxy-2-methylquinolin-4-amine
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Overview
Description
6,8-Dimethoxy-2-methylquinolin-4-amine is a quinoline derivative characterized by the presence of two methoxy groups at the 6th and 8th positions and a methyl group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-2-methylquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.
Methyl Group Addition: The addition of the methyl group at the 2nd position can be accomplished using reagents like methyl lithium or methyl magnesium bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid, sulfuric acid, and halogens, while nucleophilic substitution reactions may involve alkyl halides and amines.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroquinones, and other oxidized forms.
Reduction Products: Reduced quinoline derivatives, such as hydroquinolines.
Substitution Products: Various substituted quinolines with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,8-Dimethoxy-2-methylquinolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Quinoline
2-Methylquinoline
6,8-Dimethoxyquinoline
2-Methyl-6,8-dimethoxyquinoline
Properties
IUPAC Name |
6,8-dimethoxy-2-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIVVCFXROADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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